5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4O It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary target of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers .
Mode of Action
this compound acts as a covalent inhibitor of FGFRs . It targets both wild-type and gatekeeper mutants of FGFRs . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Result of Action
The compound exhibits strong growth-inhibitory effects . It shows selectivity toward estrogen receptor-positive breast cancer cells (MCF-7) compared to other this compound derivatives . It also exhibits appropriate adenosine deaminase inhibitory potency .
Biochemical Analysis
Biochemical Properties
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide plays a role in biochemical reactions, particularly in the synthesis of diverse heterocyclic compounds
Cellular Effects
Related 5-amino-pyrazole derivatives have been shown to have selective growth-inhibitory effects on certain types of cells, such as estrogen receptor-positive breast cancer cells (MCF-7) .
Molecular Mechanism
It is known that 5-amino-pyrazoles can participate in a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Condensation Reaction: The starting materials, such as hydrazine and a suitable diketone, undergo a condensation reaction to form the pyrazole ring.
Methylation: The resulting pyrazole compound is then methylated using methylating agents like methyl iodide or dimethyl sulfate.
Amination: Finally, the pyrazole derivative is subjected to an amination reaction to introduce the amino group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron powder and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 5-nitro-N,1-dimethyl-1H-pyrazole-4-carboxamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide: Similar structure but different position of the amino group.
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar core structure but lacks the N-methyl group.
Uniqueness: 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-amino-N,1-dimethylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKLDXYNWYWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653246 | |
Record name | 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022962-66-8 | |
Record name | 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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